3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Pharmaceutical Research
Thiazole derivatives are known for their diverse biological activities, which include antimicrobial, antifungal, antiviral, and antitumor properties . The presence of the 2-Methyl-1,3-thiazol-4-yl group in the compound suggests potential for development into drugs with these properties. Research could explore its efficacy as an active pharmaceutical ingredient in medications targeting specific diseases.
Antioxidant Properties
Compounds containing thiazole rings have been studied for their antioxidant capabilities . This compound could be investigated for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases, including neurodegenerative disorders and cancers.
Agricultural Chemistry
Thiazole compounds have shown herbicidal activities . This compound could be synthesized into new formulations to control weed growth in crops, potentially offering a more targeted approach with reduced environmental impact.
Anti-Diabetic Agents
Research has indicated that bi-heterocycles containing thiazole units have applications as anti-diabetic agents . This compound could be part of a new class of medications that help regulate blood sugar levels in diabetic patients.
Neurochemistry
Given the role of thiazole derivatives in neurotransmitter synthesis, as seen in Vitamin B1 (thiamine), this compound could be researched for its potential effects on the nervous system . It may contribute to the development of treatments for neurological conditions.
Mechanism of Action
Target of Action
Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may inhibit the activity of a particular enzyme, while others may bind to a receptor and either activate or block its function .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific pathways affected would depend on the target of the compound.
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary based on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may have analgesic effects, reducing pain, while others may have antimicrobial effects, killing or inhibiting the growth of microorganisms .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and the presence of other substances can also influence the compound’s stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S3/c1-10-19-11(7-20-10)8-21-15-14-12-5-3-2-4-6-13(12)22-16(14)18-9-17-15/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYNJKGVSTXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.